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Abstract
CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor, identified as a bis-anilino

pyrimidine. Initially developed as a research tool, it has proven to be a powerful affinity reagent

for the comprehensive analysis of the human kinome. This technical guide provides an in-depth

overview of the discovery, development, and application of CTX-0294885, with a focus on its

use in mass spectrometry-based kinome profiling. Detailed experimental protocols, quantitative

data from key studies, and visualizations of relevant signaling pathways and experimental

workflows are presented to facilitate its application in kinase-centric research, including in fields

such as oncology, inflammation, and diabetes.

Introduction
The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating a

vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous

diseases, most notably cancer, making kinases attractive targets for therapeutic intervention.

The development of selective and potent kinase inhibitors has revolutionized the treatment of

several malignancies. However, a comprehensive understanding of the complex signaling

networks governed by kinases remains a significant challenge.

To address this, chemical proteomics tools have been developed to enable the large-scale

profiling of the kinome. A key strategy involves the use of broad-spectrum kinase inhibitors as
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affinity reagents to enrich kinases from complex biological samples for subsequent

identification and quantification by mass spectrometry. While several such reagents exist, they

often lack the breadth of coverage to capture the entire expressed kinome.

CTX-0294885 was developed to overcome this limitation. It is a bis-anilino pyrimidine that

exhibits inhibitory activity against a wide range of kinases.[1] Its unique properties, particularly

its ability to capture members of the AKT family, which were previously difficult to enrich, make

it a valuable tool for in-depth kinome analysis.[1][2] This guide details the technical aspects of

CTX-0294885, from its discovery to its application in cutting-edge proteomics workflows.

Discovery and Development
CTX-0294885 was identified through the chemical modification of TAE-226, an inhibitor of focal

adhesion kinase (FAK). Researchers discovered that removal of a specific methyl ether group

from TAE-226 derivatives resulted in compounds with surprisingly broad-spectrum kinase

inhibitory activity. Further optimization of these analogs led to the synthesis of CTX-0294885.

The development of CTX-0294885 as a research tool focused on its application in chemical

proteomics. To this end, it was covalently immobilized on a solid support to create an affinity

chromatography reagent. Specifically, CTX-0294885 was coupled to ECH-Sepharose 4B beads

via carbodiimide chemistry, creating a stable and effective tool for the enrichment of kinases

from cell and tissue lysates.[3]

Chemical and Physical Properties of CTX-0294885

Property Value

Chemical Formula C22H24ClN7O

Molecular Weight 437.93 g/mol

CAS Number 1439934-41-4

Appearance Light yellow to green-yellow solid

Class Bis-anilino pyrimidine

Mechanism of Action and Kinase Selectivity
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CTX-0294885 functions as a broad-spectrum, ATP-competitive kinase inhibitor. Its chemical

structure allows it to bind to the ATP-binding pocket of a wide variety of kinases, thereby

inhibiting their enzymatic activity. The selectivity of CTX-0294885 has been profiled using in

vitro kinase assays and, more extensively, through its use as a capture reagent in kinome

profiling experiments.

An initial in vitro screen demonstrated potent inhibitory activity against several kinases, as

summarized in the table below.

Table 1: In Vitro Inhibitory Activity of CTX-0294885 against a Panel of Kinases

Kinase IC50 (nM)

FLT3 1

Src 2

JAK2 3

FAK 4

Aurora Kinase A 18

JAK3 28

VEGFR3 3

The true power of CTX-0294885 lies in its broad selectivity when used as an affinity reagent. In

a landmark study using the human basal breast cancer cell line MDA-MB-231, CTX-0294885-

coupled beads successfully captured 235 protein kinases.[1][2] This represents a significant

portion of the expressed kinome in these cells.

A key advantage of CTX-0294885 over other broad-spectrum kinase inhibitors is its ability to

capture all members of the AKT kinase family (AKT1, AKT2, and AKT3).[2][4] These kinases

are central nodes in cell survival and proliferation pathways and are frequently dysregulated in

cancer. The comprehensive capture of the AKT family by CTX-0294885 provides a unique

opportunity to study the intricacies of this critical signaling pathway.
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When used in combination with other established broad-spectrum kinase inhibitors (Purvalanol

B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased

to 261, demonstrating the complementary nature of these reagents and providing the largest

kinome coverage from a single cell line reported to date.[1][2]

Experimental Protocols
The following sections provide detailed protocols for the use of CTX-0294885 in kinome

profiling experiments.

Preparation of CTX-0294885-Coupled Affinity Beads
CTX-0294885 is coupled to a solid support for use in affinity purification. The following protocol

describes the coupling of CTX-0294885 to ECH-Sepharose 4B beads.

Materials:

CTX-0294885

ECH-Sepharose 4B beads (or similar carboxyl-functionalized agarose beads)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer

Ethanolamine

Dimethylformamide (DMF)

Wash buffers (e.g., PBS, high salt buffer)

Procedure:

1. Wash the ECH-Sepharose 4B beads with water and then with a 50% DMF/water solution.

2. Dissolve CTX-0294885 in DMF.
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3. Activate the carboxyl groups on the Sepharose beads by incubating with EDC and NHS in

MES buffer.

4. Add the dissolved CTX-0294885 to the activated beads and incubate to allow for covalent

coupling.

5. Quench any unreacted active esters by adding ethanolamine.

6. Thoroughly wash the beads with DMF, followed by high salt buffer and PBS to remove any

uncoupled inhibitor and by-products.

7. Store the CTX-0294885-coupled beads in a suitable buffer (e.g., PBS with a preservative)

at 4°C.

Kinome Enrichment from Cell Lysates
This protocol describes the enrichment of kinases from cell lysates using CTX-0294885-

coupled beads.

Cell Lysis:

1. Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.

2. Wash the cells with ice-cold PBS.

3. Lyse the cells on ice for 30 minutes in a lysis buffer (e.g., 50 mM HEPES-NaOH pH 7.5,

150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease

and phosphatase inhibitors (e.g., cOmplete™ protease inhibitor cocktail, PhosSTOP™

phosphatase inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4).

4. Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

5. Determine the protein concentration of the supernatant.

Affinity Purification:

1. Equilibrate the CTX-0294885-coupled beads with the cell lysis buffer.
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2. Incubate the cell lysate (e.g., 5-10 mg of total protein) with the equilibrated beads for 2

hours at 4°C with gentle rotation.

3. Wash the beads extensively with lysis buffer, followed by washes with a high-salt buffer

(e.g., lysis buffer with 1 M NaCl) and a final wash with a low-salt buffer to remove non-

specifically bound proteins.

Elution and Sample Preparation for Mass Spectrometry:

1. Elute the bound kinases from the beads using an appropriate elution buffer (e.g., 2% SDS

in 100 mM Tris-HCl, pH 6.8).

2. Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

3. Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion, or perform

an in-solution trypsin digestion.

4. Desalt the resulting peptides using a C18 StageTip or equivalent.

Phosphopeptide Enrichment (Optional)
To specifically analyze the phosphorylation status of the enriched kinases, an additional

phosphopeptide enrichment step can be performed.

Following trypsin digestion and desalting of the eluted kinases, the peptide mixture can be

subjected to phosphopeptide enrichment using Titanium Dioxide (TiO2) or Immobilized Metal

Affinity Chromatography (IMAC).

Elute the enriched phosphopeptides and desalt them prior to mass spectrometry analysis.

LC-MS/MS Analysis
The following are general parameters for the analysis of the enriched peptides by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

LC System: A nano-flow HPLC system.
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Column: A C18 reversed-phase column with a suitable gradient of acetonitrile in 0.1% formic

acid.

Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., LTQ Orbitrap Velos,

Q Exactive).

Data Acquisition: Data-dependent acquisition (DDA) mode, with a survey scan in the

Orbitrap and fragmentation of the most intense precursor ions in the linear ion trap or via

HCD.

Search Parameters:

Database: A human protein database (e.g., UniProt/Swiss-Prot).

Enzyme: Trypsin.

Fixed Modification: Carbamidomethyl (C).

Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY).

Mass Tolerances: Appropriate for the instrument used (e.g., 20 ppm for precursor ions and

0.5 Da for fragment ions).

False Discovery Rate (FDR): 1% at both the peptide and protein level.

Quantitative Data
The use of CTX-0294885 in kinome profiling has generated a wealth of quantitative data. The

full list of identified kinases and phosphosites from the study by Zhang et al. (2013) is available

in the ProteomeXchange repository under the identifier PXD000239. The tables below

summarize the key findings from this study.

Table 2: Summary of Kinases Identified from MDA-MB-231 Cells
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Affinity Reagent(s)
Number of Identified
Kinases

Key Findings

CTX-0294885 235
Includes all members of the

AKT family.

CTX-0294885 + Purvalanol B

+ SU6668 + VI16832
261

Largest kinome coverage from

a single cell line to date.

Table 3: Summary of Phosphorylation Sites Identified from MDA-MB-231 Cells

Enrichment Strategy
Number of Identified
Kinases with
Phosphosites

Total Number of High-
Confidence Phosphosites

Kinase enrichment with four

inhibitors followed by

phosphopeptide enrichment

183 799

The 799 identified phosphosites include previously unreported phosphorylation sites on several

kinases, such as BMP2K, MELK, HIPK2, and PRKDC, highlighting the power of this approach

for discovering novel regulatory sites.[1][2]

Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway that

can be investigated using CTX-0294885.
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Figure 1: Experimental workflow for kinome profiling using CTX-0294885.
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Figure 2: The PI3K/AKT signaling pathway, a key pathway captured by CTX-0294885.
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Conclusion
CTX-0294885 represents a significant advancement in the field of chemical proteomics and

kinome analysis. Its broad selectivity, coupled with its unique ability to capture the entire AKT

kinase family, makes it an invaluable tool for researchers seeking to unravel the complexities of

kinase signaling networks. The detailed protocols and data presented in this guide are intended

to facilitate the adoption of this powerful reagent for a wide range of applications, from basic

research into cell signaling to the identification of novel therapeutic targets and the elucidation

of drug mechanisms of action. As our understanding of the kinome continues to grow, tools like

CTX-0294885 will undoubtedly play a crucial role in translating this knowledge into tangible

benefits for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885
as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity
reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [The Discovery and Development of CTX-0294885: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612119#the-discovery-and-development-of-ctx-
0294885]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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